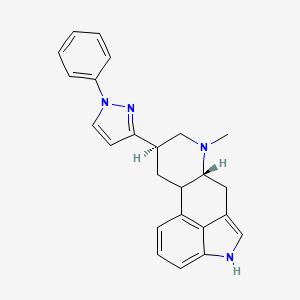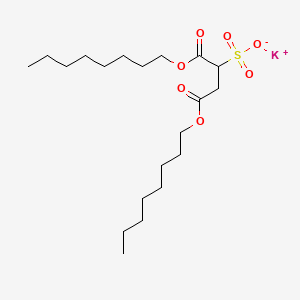
Butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the mixing of liquids. This compound is part of the sulfosuccinate family, which is widely recognized for its effectiveness in formulations requiring emulsification, wetting, and dispersing agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt typically involves the esterification of butanedioic acid with octanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at elevated temperatures (120-140°C) to facilitate the formation of the ester. Following esterification, the product is sulfonated using a sulfonating agent like chlorosulfonic acid or sulfur trioxide. The final step involves neutralizing the sulfonated ester with potassium hydroxide to obtain the potassium salt form .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, including distillation and crystallization, ensures the removal of impurities and the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt has a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the formulation of detergents, emulsifiers, and dispersants in various industrial processes
Mécanisme D'action
The mechanism of action of butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt involves its ability to reduce surface tension and form micelles. This property allows it to enhance the solubility of hydrophobic substances in aqueous solutions. The compound interacts with molecular targets such as lipid bilayers and proteins, facilitating the dispersion and stabilization of emulsions. The sulfonate group plays a crucial role in the compound’s surfactant activity by providing a hydrophilic head that interacts with water molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanedioic acid, sulfo-, 1,4-dioctyl ester, sodium salt
- Butanedioic acid, sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium salt
- Butanedioic acid, sulfo-, 1,4-dicyclohexyl ester, sodium salt
Uniqueness
Butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt is unique due to its potassium counterion, which can influence its solubility and interaction with other compounds. Compared to its sodium counterparts, the potassium salt may exhibit different physicochemical properties, such as solubility and ionic strength, making it suitable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
72102-49-9 |
|---|---|
Formule moléculaire |
C20H37KO7S |
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
potassium;1,4-dioctoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C20H38O7S.K/c1-3-5-7-9-11-13-15-26-19(21)17-18(28(23,24)25)20(22)27-16-14-12-10-8-6-4-2;/h18H,3-17H2,1-2H3,(H,23,24,25);/q;+1/p-1 |
Clé InChI |
IITZOMUJXICGGH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



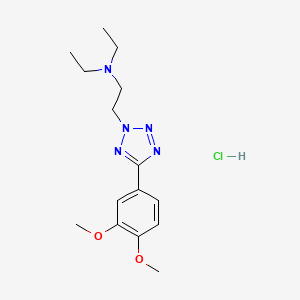



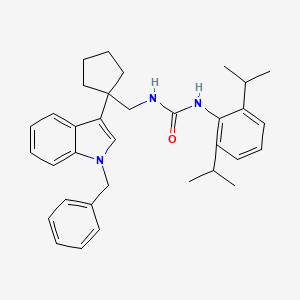

![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)
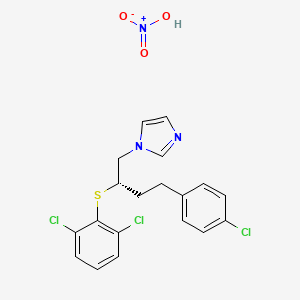
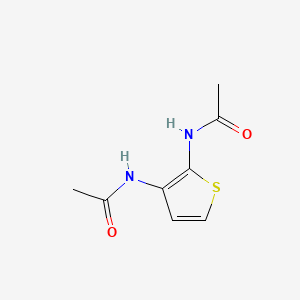
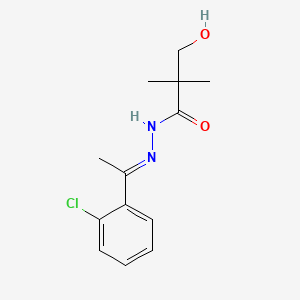

![N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate](/img/structure/B12743204.png)
